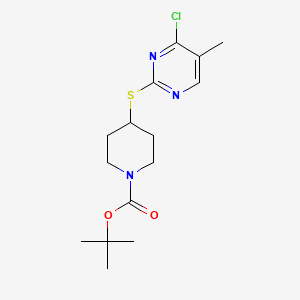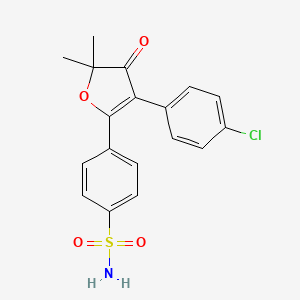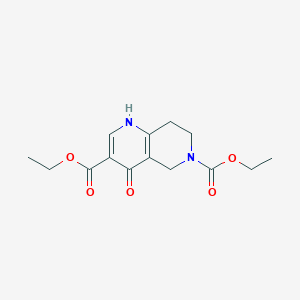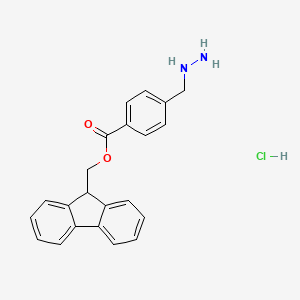
2-nitro-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(trifluoromethyl)aniline, also known as 2-nitro-4-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of trifluoromethylbenzene, followed by reduction. One common method includes the nitration of benzotrifluoride to produce a mixture of nitrotrifluoromethylbenzenes. The desired 2-nitrotrifluoromethylbenzene is then separated and reduced to this compound using hydrogen in the presence of catalysts and acid acceptors .
Análisis De Reacciones Químicas
2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen and catalysts, forming 2-amino-N-(trifluoromethyl)aniline.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives
Aplicaciones Científicas De Investigación
2-nitro-N-(trifluoromethyl)aniline is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins .
Comparación Con Compuestos Similares
2-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:
2-nitro-4-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns.
2-amino-N-(trifluoromethyl)aniline: The amino derivative formed by the reduction of the nitro group.
4-amino-3-nitrobenzotrifluoride: Another trifluoromethylated nitroaniline with different substitution positions
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability due to the presence of both nitro and trifluoromethyl groups.
Propiedades
Fórmula molecular |
C7H5F3N2O2 |
|---|---|
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
2-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H |
Clave InChI |
QFHJYLLWCLQLHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)



![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)







